molecular formula C10H14N4S B13632574 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine

3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine

Cat. No.: B13632574
M. Wt: 222.31 g/mol
InChI Key: RRUUUTUBEKRLGQ-UHFFFAOYSA-N
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Description

The compound 3-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine features a thiophene core substituted with methyl groups at positions 4 and 5, an amine group at position 2, and a 1,3-dimethyl-1H-1,2,4-triazole moiety at position 2. This structure combines the aromaticity of thiophene with the electron-rich, nitrogen-containing triazole ring, making it a candidate for diverse applications, including agrochemicals or pharmaceuticals.

Properties

Molecular Formula

C10H14N4S

Molecular Weight

222.31 g/mol

IUPAC Name

3-(2,5-dimethyl-1,2,4-triazol-3-yl)-4,5-dimethylthiophen-2-amine

InChI

InChI=1S/C10H14N4S/c1-5-6(2)15-9(11)8(5)10-12-7(3)13-14(10)4/h11H2,1-4H3

InChI Key

RRUUUTUBEKRLGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C2=NC(=NN2C)C)N)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiophene or triazole rings .

Scientific Research Applications

3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of thiophene derivatives substituted with nitrogen-containing heterocycles. Key structural analogs include:

Compound Core Heterocycle Substituents Molecular Formula Key Features
3-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine (Target) Thiophene 4,5-dimethyl; 2-amine; 3-(1,3-dimethyl-1,2,4-triazol-5-yl) C₁₀H₁₃N₅S High nitrogen content, planar triazole-thiophene conjugation
3-(4,5-Dimethylthiophen-2-yl)-4-(propan-2-yl)-1,2-oxazol-5-amine () Oxazole 4-isopropyl; 5-amine; 3-(4,5-dimethylthiophen-2-yl) C₁₂H₁₅N₂O₂S Oxazole introduces oxygen, altering polarity and hydrogen-bonding capacity
3-((2-Methylbenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine () Triazole 3-(2-methylbenzylthio); 5-(3,4,5-trimethoxyphenyl) C₂₀H₂₁N₄O₃S Bulky aryl and thioether groups enhance lipophilicity
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4,5-dimethylthiophen-2-amine () Oxadiazole 3-cyclopropyl-oxadiazole; 4,5-dimethylthiophen-2-amine C₁₁H₁₃N₃OS Oxadiazole’s electron-withdrawing nature may reduce aromaticity
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine () Thiadiazole 5-(3,5-dimethylphenyl); N-(4-methylthiobenzylidene) C₁₈H₁₈N₄S₂ Thiadiazole core with extended conjugation for enhanced planarity

Crystallographic and Computational Studies

  • Software such as SHELX () and ORTEP-3 () are widely used for small-molecule crystallography. The target compound’s structure could be resolved using these tools, with its triazole-thiophene system likely showing deviations in bond lengths compared to oxadiazole or thiadiazole analogs .
  • Theoretical studies on triazoles () emphasize the importance of substituents on electronic properties. The 1,3-dimethyl groups on the triazole in the target compound may stabilize the ring through steric and electronic effects .

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